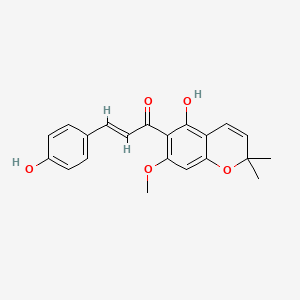

Xanthohumol C

説明

This compound has been reported in Humulus lupulus with data available.

has antineoplastic activity; isolated from the hops of Humulus lupulus; structure in first source

Structure

3D Structure

特性

CAS番号 |

189299-05-6 |

|---|---|

分子式 |

C21H20O5 |

分子量 |

352.4 g/mol |

IUPAC名 |

(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+ |

InChIキー |

CVMUWVCGBFJJFI-RMKNXTFCSA-N |

異性体SMILES |

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C |

正規SMILES |

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |

同義語 |

5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone xanthohumol C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Xanthohumol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol C is a prenylated chalcone found in the hop plant (Humulus lupulus). As a minor constituent compared to its well-studied isomer Xanthohumol, this compound has garnered increasing interest for its distinct and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the known biological activities of this compound, with a comparative context to Xanthohumol where relevant. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is structurally distinct from Xanthohumol, featuring a chromene ring formed by the cyclization of the prenyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1] |

| CAS Number | 189299-05-6[1] |

| Molecular Formula | C₂₁H₂₀O₅[1][2] |

| Molecular Weight | 352.4 g/mol [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in the literature. The following table summarizes the available information, with data for the more extensively studied Xanthohumol provided for comparison.

Table 2: Physicochemical Properties of this compound and Xanthohumol

| Property | This compound | Xanthohumol |

| Melting Point | Not reported | 157-159 °C[3] |

| Boiling Point | Not reported | 576.5 ± 50.0 °C (Predicted)[4] |

| Solubility | Soluble in DMSO and ethanol.[5] | Soluble in ethanol (10 mg/mL), DMSO, and dimethyl formamide.[4][6] |

| pKa (Predicted) | Not reported | 7.59 ± 0.45[4] |

Spectroscopic Data

Table 3: Spectroscopic Data of this compound and Xanthohumol

| Spectroscopic Technique | This compound | Xanthohumol |

| ¹H NMR | Data not available in detail. A study mentions ¹H NMR analysis for identification.[7] | (DMSO-d₆): δ 1.61 (3H, s, H-5″), 1.70 (3H, s, H-4″), 3.13 (2H, d, H-1″), 3.87 (3H, s, C6′O-CH₃), 5.14 (1H, m, H-2″), 6.08 (1H, s, H-5′), 6.84 (1H, m, H-3 and H-5), 7.58 (1H, m, H-2 and H-6), 7.67 (1H, d, J = 15.6 Hz, H-β), 7.77 (1H, d, H-α), and 14.69 (C2′-OH).[5][8] |

| ¹³C NMR | A database entry indicates the availability of a ¹³C NMR spectrum, but the data is not provided.[9] | (DMSO-d₆): δ 17.7 (C-4″), 21.1 (C-1″), 25.5 (C-5″), 55.8 (C6′O-CH₃), 91.0 (C-5′), 104.6 (C-1′), 107.4 (C-3′), 116.0 (C-3 and C-5), 123.1 (C-2″), 123.8 (C-α), 126.1 (C-1), 130.0 (C-3″), 130.5 (C-2 and C-6), 142.6 (C-β), 160.0 (C-4), 160.6 (C-6′), 162.4 (C-4′), 164.7 (C-2′), and 191.7 (C=O).[5][8] |

| IR (Infrared) | Data not available. | C=O stretching at 1619 cm⁻¹, –OH group bending at 1340–1291 cm⁻¹, C-O group vibrations at 1230, 1141, 1103, and 1058 cm⁻¹.[10] |

| UV-Vis | Data not available. | λₘₐₓ at 370 nm.[11] |

| Mass Spectrometry | Data not available in detail. A study mentions LC-MS and LC-MS/MS for identification.[7] | ESI-MS/MS of [M+H]⁺ at m/z 355 shows fragment ions.[12] |

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the context of cancer research. It exhibits antiproliferative, cytotoxic, neuroprotective, and anti-oxidative properties.

Antiproliferative and Cytotoxic Activity

This compound has been shown to inhibit the growth of various human cancer cell lines.

Table 4: In Vitro Antiproliferative and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| MCF-7 | Breast Cancer | SRB | IC₅₀ (2 days) | 15.7 µM[5] |

| MCF-7 | Breast Cancer | SRB | IC₅₀ (4 days) | 6.87 µM[5] |

| HT-29 | Colon Cancer | SRB | IC₅₀ | Higher than MCF-7[5] |

| A-2780 | Ovarian Cancer | SRB | IC₅₀ | Data not specified[5] |

| HeLa | Cervical Cancer | MTT | IC₅₀ (72 hrs) | 12.5 µM[13] |

Signaling Pathways

Proteomic analysis of MCF-7 breast cancer cells treated with this compound revealed its involvement in specific signaling pathways, distinguishing its mechanism of action from that of Xanthohumol.

-

Endoplasmic Reticulum (ER) Stress: this compound has been found to cause ER stress.[6] This is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress can lead to apoptosis, a mechanism often exploited in cancer therapy.

-

Cell-Cell Adhesion: Studies suggest that this compound is involved in processes related to cell-cell adhesion.[6] This could have implications for its effects on tumor metastasis and invasion.

For comparison, Xanthohumol has been shown to modulate a broader range of signaling pathways, including:

-

AMPK Pathway: Xanthohumol activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][14]

-

Notch1 Signaling: It inhibits the Notch1 signaling pathway, which is crucial for cell proliferation and differentiation.

-

Nrf2/NF-κB/mTOR/AKT Pathway: Xanthohumol modulates this complex network of pathways involved in antioxidant defense, inflammation, and cell survival.[14]

-

Jak/STAT and Erk1/2 Signaling: It inhibits the Janus kinase/signal transducers and activators of transcription (Jak/STAT) and extracellular signal-regulated kinase 1 and 2 (Erk1/2) pathways, which are involved in T cell proliferation.[15][16]

Signaling pathways affected by this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the literature. However, based on the methodologies used for the closely related compound Xanthohumol and general cell biology techniques, the following outlines can be provided.

Antiproliferation/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

-

Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Workflow for the SRB cytotoxicity assay.

Western Blot for ER Stress Markers

This technique is used to detect specific proteins in a sample and can be used to assess the induction of ER stress by monitoring the expression of key marker proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising bioactive compound with demonstrated antiproliferative and cytotoxic effects, operating through distinct signaling pathways involving ER stress and cell adhesion. While it is structurally related to the more abundant Xanthohumol, its unique chemical structure imparts different biological activities that warrant further investigation. This guide summarizes the current knowledge on this compound, highlighting the need for more in-depth research to fully elucidate its physicochemical properties, spectroscopic characteristics, and mechanisms of action. Such studies will be crucial for unlocking its full potential in the development of novel therapeutics.

References

- 1. Total Synthesis of [13C]2-, [13C]3-, and [13C]5-Isotopomers of Xanthohumol, the Principal Prenylflavonoid From Hops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C-labelling of xanthohumol in hop cones (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analyzing bioactive effects of the minor hop compound this compound on human breast cancer cells using quantitative proteomics | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C21H20O5 | CID 10338075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]

An In-depth Technical Guide to the Natural Occurrence and Concentration of Xanthohumol and Related Prenylflavonoids in Beer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Xanthohumol C and its more abundant parent compound, Xanthohumol, in hops and their subsequent concentrations in beer. It details the significant chemical transformations that occur during the brewing process, outlines analytical methodologies for quantification, and explores the molecular signaling pathways affected by these compounds.

Introduction: Xanthohumol and its Derivatives

Hops (Humulus lupulus L.) are a primary ingredient in brewing, providing bitterness, flavor, and aroma to beer. They are also the exclusive dietary source of a class of polyphenols known as prenylated flavonoids. The most abundant of these is Xanthohumol (XN), a prenylated chalcone that has garnered significant scientific interest for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][2]

This compound is a related minor chalcone found in hop resin. It is accompanied by at least 13 other similar compounds, all of which are present at concentrations 10 to 100 times lower than Xanthohumol.[3] Due to its very low initial concentration in hops, this compound is typically not detected or quantified in finished beer, as its levels fall below the detection limits of most analytical methods. Therefore, this guide will focus on the broader, more quantitatively significant prenylflavonoids in beer: Xanthohumol and its primary isomerization product, Isoxanthohumol (IXN).

Fate of Prenylflavonoids During the Brewing Process

The concentration of Xanthohumol and its related compounds in the final beer is significantly influenced by the brewing process. The most critical transformation is the heat-induced cyclization (isomerization) of Xanthohumol into Isoxanthohumol during the wort boiling stage. This conversion is highly efficient and is the main reason why commercial beers generally contain low levels of Xanthohumol but significantly higher concentrations of Isoxanthohumol.[4][5]

Further losses of total prenylflavonoids occur due to:

-

Incomplete Extraction : Not all compounds are extracted from the hops into the wort (13-25% loss).

-

Adsorption to Proteins : A portion is adsorbed to insoluble malt proteins, known as "trub" (18-26% loss).

-

Adsorption to Yeast : During fermentation, compounds are adsorbed onto yeast cells (11-32% loss).

Consequently, the overall yield of the original Xanthohumol from hops into the final beer (primarily as Isoxanthohumol) is estimated to be between 22% and 30%.

Concentration of Prenylflavonoids in Beer

The levels of Xanthohumol and Isoxanthohumol vary widely depending on the beer style, the hop varieties used, hopping techniques (e.g., late hopping or dry hopping), and the type of malt.[2][5] Darker beers, such as stouts and porters, often exhibit higher concentrations due to the protective effects of compounds formed from roasted malts, which can inhibit the thermal isomerization of Xanthohumol.[5]

Table 1: Concentration of Key Prenylflavonoids in Various Beer Styles

| Beer Style | Xanthohumol (XN) Concentration (mg/L) | Isoxanthohumol (IXN) Concentration (mg/L) | Reference(s) |

|---|---|---|---|

| Lager / Pilsner | 0.002 - 0.137 | 0.04 - 0.68 | [2][4][6] |

| Ale / IPA | 0.16 (IPA) - 0.70 (Ale) | Up to 3.5 (Heavily Hopped) | [4] |

| Stout / Porter | 0.34 - 0.69 | 0.80 - 3.44 | [2][4] |

| Dry-Hopped Dark Beer | 1.77 - 3.83 | 0.85 - 1.19 | [2] |

| Specially Enriched Beer | Up to 10.0 | Variable |[5] |

Note: this compound concentrations are not listed as they are typically below the limit of quantification in published studies.

Experimental Protocols for Quantification

The analysis of prenylflavonoids in a complex matrix like beer requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for accurate quantification.[4][7]

Protocol: Quantification of Prenylflavonoids by LC-MS/MS

-

Standard Preparation :

-

Prepare a stock solution of Xanthohumol and Isoxanthohumol standards in methanol (e.g., 1 mg/mL).

-

Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 0.01 mg/L to 20 mg/L). Store all solutions at 4°C and protected from light.[6]

-

-

Sample Preparation (Solid-Phase Extraction - SPE) :

-

Degas the beer sample using sonication.

-

Condition a C18 SPE column (e.g., 500 mg/6 mL) by passing 10 mL of methanol, followed by 10 mL of acidified water (e.g., water:H₃PO₄ 100:0.2 v/v).[2]

-

Load 10 mL of the beer sample onto the conditioned SPE column.

-

Wash the column with 10 mL of a methanol/water/acid mixture (e.g., 20:80:0.2 v/v/v) to remove interfering polar compounds.[2]

-

Elute the prenylflavonoids with 5 mL of acidified methanol (e.g., methanol:H₃PO₄ 100:0.2 v/v).[2]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.

-

-

HPLC-MS/MS Analysis :

-

Chromatographic System : HPLC system with a C18 reversed-phase column (e.g., Kinetex 5µm XB-C18).

-

Mobile Phase :

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Elution Program (Gradient) : A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar compounds. A representative program: 0-1 min, 5% B; 20 min, 25% B; 21-26 min, 100% B; 27 min, return to 5% B.[2]

-

Flow Rate : 1.0 - 1.5 mL/min.[2]

-

Column Temperature : 28-30°C.[2]

-

Injection Volume : 20 µL.

-

Mass Spectrometer : Triple-quadrupole mass spectrometer.

-

Ionization Mode : Heated nebulizer-atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[4]

-

Detection : Multiple-reaction monitoring (MRM) of specific precursor-to-product ion transitions for each target analyte to ensure selectivity and sensitivity.

-

Visualizations of Workflows and Pathways

Xanthohumol has been shown to modulate multiple signaling pathways critical in cellular metabolism and disease. One key target is the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating cellular energy homeostasis.

This diagram illustrates how Xanthohumol activates AMPK through CaMKKβ.[8] The activated AMPK (p-AMPK) then inhibits endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) levels and a subsequent inhibitory effect on angiogenesis, a key process in tumor growth.[8][9] Xanthohumol has also been shown to modulate other critical pathways, including NF-κB and Nrf2, highlighting its potential as a multi-targeted agent.[10][11][12]

References

- 1. Xanthohumol from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of Dry Hopped Dark Beers with High Xanthohumol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioactivetech.pl [bioactivetech.pl]

- 4. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. jfda-online.com [jfda-online.com]

- 8. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation [irinsubria.uninsubria.it]

- 10. Xanthohumol induces phase II enzymes via Nrf2 in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

Xanthohumol C: A Technical Guide on the Prenylchalcone Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthohumol C (XNC) is a prenylchalcone flavonoid found in the hop plant (Humulus lupulus). As a minor analogue of the well-researched xanthohumol (XN), XNC is gaining attention for its distinct and potent biological activities. This technical guide provides an in-depth overview of this compound, including its chemical properties, known biological effects with a focus on its anticancer activities, and the underlying molecular mechanisms. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a member of the chalcone class of flavonoids, characterized by a three-carbon α,β-unsaturated carbonyl system. It is structurally similar to xanthohumol, the most abundant prenylated flavonoid in hops.[1] However, subtle structural differences in XNC may contribute to its unique bioactivity.[1] Notably, research has highlighted the antiproliferative and cytotoxic effects of XNC, suggesting its potential as a therapeutic agent, particularly in oncology.[2] This guide will delve into the current understanding of this compound, providing a technical foundation for further research and development.

Chemical Properties

-

Systematic Name: (E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

-

Molecular Formula: C₂₁H₂₀O₅

-

Molecular Weight: 352.4 g/mol

-

Class: Prenylchalcone Flavonoid

Biological Activities and Quantitative Data

This compound has demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. Its potency has been shown to be comparable, and in some cases greater than its more studied counterpart, xanthohumol.

Data Presentation

The following tables summarize the available quantitative data on the in vitro anticancer activity of this compound and provide a comparison with Xanthohumol.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 48 hours | 4.18 | [2] |

| MCF-7 | Breast Cancer | 48 hours | 15.0 ± 1.8 | [2] |

| HT-29 | Colon Cancer | 48 hours | 15.7 (approx.) | [1] |

| A-2780 | Ovarian Cancer | 48 hours | 6.87 (approx.) | [1] |

Table 2: Comparative IC₅₀ Values of this compound and Xanthohumol (XN)

| Cell Line | Cancer Type | Compound | Incubation Time | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | This compound | 48 hours | 4.18 | [2] |

| Xanthohumol | 48 hours | 12.25 | [2] | ||

| MCF-7 | Breast Cancer | This compound | 48 hours | 15.0 ± 1.8 | [2] |

| Xanthohumol | 48 hours | 8.1 ± 0.8 | [2] |

Signaling Pathways

Proteomic analyses have revealed that this compound's mechanism of action involves the induction of Endoplasmic Reticulum (ER) stress and the downregulation of proteins associated with cell-cell adhesion in MCF-7 breast cancer cells.[2][3]

Endoplasmic Reticulum (ER) Stress Pathway

While the precise molecular details for XNC are still under investigation, its induction of ER stress likely follows the canonical Unfolded Protein Response (UPR) pathway, similar to its analogue, xanthohumol.[4][5] This involves the activation of ER stress sensors, leading to translational attenuation and the upregulation of pro-apoptotic factors like CHOP.

References

- 1. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery [mdpi.com]

- 2. Analyzing bioactive effects of the minor hop compound this compound on human breast cancer cells using quantitative proteomics | PLOS One [journals.plos.org]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. Xanthohumol activates the proapoptotic arm of the unfolded protein response in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthohumol Activates the Proapoptotic Arm of the Unfolded Protein Response in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Xanthohumol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthohumol C (XNC) is a prenylated chalcone and a derivative of the more abundant Xanthohumol (XN), both of which are found in hops (Humulus lupulus). While extensive research has highlighted the antioxidant properties of Xanthohumol, its derivative, this compound, is also gaining attention for its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, drawing upon available data for related compounds where specific information for this compound is limited. It details the experimental protocols for key antioxidant assays, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Antioxidant Potential

This compound is a cyclized derivative of Xanthohumol, formed through an intramolecular reaction.[1] Like other chalcones, this compound possesses a chemical structure that suggests significant antioxidant potential. The presence of hydroxyl groups and a conjugated system of double bonds allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[2] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the study of antioxidants like this compound a critical area of research.[2][3]

The antioxidant activity of chalcones like this compound can be attributed to two primary mechanisms:

-

Direct Radical Scavenging: Direct interaction with and neutralization of free radicals.

-

Indirect Antioxidant Effects: Upregulation of endogenous antioxidant defense systems, such as the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3]

Quantitative Assessment of In Vitro Antioxidant Activity

While specific quantitative data for the in vitro antioxidant activity of this compound is not extensively available in the current literature, data for its parent compound, Xanthohumol (XN), provides valuable insights. The following tables summarize the available data for Xanthohumol, which can serve as a preliminary reference for the potential antioxidant capacity of this compound.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Xanthohumol (XN)

| Assay | TEAC Value (µmol Trolox Equivalents/µmol XN) | Reference |

| ABTS Assay | 0.32 ± 0.09 | [4] |

| FRAP Assay | 0.27 ± 0.04 | [4] |

Table 2: Radical Scavenging Activity of Xanthohumol (XN)

| Assay | IC50 Value | Notes | Reference |

| DPPH Assay | Not significant | Xanthohumol did not show obvious scavenging effect on the DPPH radical. | [4] |

Molecular Mechanisms: The Nrf2 Signaling Pathway

A key mechanism underlying the indirect antioxidant effect of many chalcones, including Xanthohumol, is the activation of the Nrf2 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, such as chalcones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

References

A Technical Guide on the Preliminary Cytotoxic Effects of Xanthohumol on Cancer Cell Lines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN), a prenylated chalcone found in the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2][3] It is recognized as a broad-spectrum chemopreventive agent that can inhibit carcinogenesis and metastasis in numerous cancer types.[4][5] This technical guide provides an in-depth overview of the preliminary cytotoxic effects of Xanthohumol on various cancer cell lines, focusing on its mechanisms of action, summarizing key quantitative data, and detailing associated experimental protocols. The document aims to serve as a comprehensive resource for professionals engaged in oncology research and drug discovery.

In Vitro Cytotoxic Activity of Xanthohumol

Xanthohumol has demonstrated significant dose- and time-dependent cytotoxic and antiproliferative effects across a wide array of human cancer cell lines, including those from lung, colon, cervical, liver, and pancreatic cancers.[1][6][7][8][9][10] In contrast, its cytotoxicity against normal, non-cancerous cell lines, such as human lung fibroblast (MRC-5) and normal human astrocytes, has been observed to be relatively low, suggesting a degree of selective toxicity towards malignant cells.[1][11][12]

Data Summary: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for Xanthohumol vary depending on the cancer cell line and the duration of treatment, with efficacy generally increasing with longer exposure times.[1][6] A summary of reported IC50 values is presented below.

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung | 74.06 ± 1.98 | 25.48 ± 0.30 | 13.50 ± 0.82 | [1] |

| 40-16 | Colon | 4.1 | 3.6 | 2.6 | [6] |

| HCT116 | Colon | 40.8 ± 1.4 | - | - | [9] |

| HT29 | Colon | 50.2 ± 1.4 | - | - | [9] |

| HepG2 | Hepatocellular | 25.4 ± 1.1 | - | - | [9] |

| Huh7 | Hepatocellular | 37.2 ± 1.5 | - | - | [9] |

Core Mechanisms of Action

Xanthohumol exerts its cytotoxic effects through multiple interconnected mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical pro-survival signaling pathways.[4][5]

Induction of Apoptosis

A primary mechanism of Xanthohumol's anticancer activity is the induction of apoptosis.[8] Evidence shows that XN activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[1][6][7] Key molecular events observed in XN-treated cancer cells include:

-

Caspase Activation: Increased activity of initiator caspases (-8, -9) and effector caspases (-3, -7).[1][6][7][11]

-

PARP Cleavage: Cleavage of Poly(ADP-ribose)polymerase (PARP), a hallmark of caspase-dependent apoptosis.[6][7][8]

-

Mitochondrial Disruption: Changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF).[1][7][13]

-

Regulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and an elevated Bax/Bcl-2 ratio, which favors apoptosis.[1][6][12]

Cell Cycle Arrest

Xanthohumol has been shown to disrupt the normal progression of the cell cycle in cancer cells, primarily inducing arrest in the S phase and increasing the population of cells in the sub-G1 phase, which is indicative of apoptosis.[1][7][11] This effect is often associated with the modulation of key cell cycle regulatory proteins. For instance, XN can upregulate the tumor suppressor protein p53, which plays a crucial role in halting the cell cycle to allow for DNA repair or to initiate apoptosis if the damage is irreparable.[7][12] In A549 lung cancer cells, treatment with 28 μM and 42 μM of Xanthohumol led to a significant increase in DNA fragmentation.[1]

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are heavily dependent on constitutively active signaling pathways. Xanthohumol has been found to inhibit several of these critical pathways, thereby contributing to its anticancer effects.[4][14] Key targets include:

-

NF-κB Pathway: Inhibition of Nuclear Factor-kappa B (NF-κB) signaling, which controls the expression of genes involved in inflammation, cell survival, and proliferation.[4][14]

-

Akt/mTOR Pathway: Suppression of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[4][14]

-

STAT3 Signaling: Reduction in the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in cancer and promotes tumor growth.[4]

-

Notch1 Signaling: Downregulation of the Notch1 pathway, which is implicated in cancer cell self-renewal and resistance to therapy.[4][8]

Key Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the cytotoxic effects of Xanthohumol.

Cell Culture

Cancer cell lines (e.g., A549, Ca Ski, 40-16) are cultured in appropriate media, such as Minimum Essential Medium (MEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

Cell Viability Assay (Sulforhodamine B - SRB Protocol)

This assay measures cell density based on the measurement of cellular protein content.

-

Seeding: Seed cells (e.g., 8,000 cells/well) into a 96-well plate and incubate overnight to allow for adherence.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Xanthohumol or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for specified periods (e.g., 24, 48, 72 hours).[1]

-

Fixation: Terminate the experiment by adding cold trichloroacetic acid (TCA) to each well to fix the cells.

-

Staining: Wash the plates and stain the fixed cells with Sulforhodamine B dye.

-

Measurement: Wash away the unbound dye and solubilize the protein-bound dye. Measure the absorbance (optical density) using a microplate reader to determine cell viability.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Treatment: Culture cells with desired concentrations of Xanthohumol for a specified time.

-

Harvesting: Collect both adherent and floating cells and wash them with PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC (which binds to externalized phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, which enters non-viable cells).

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).[1][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Treatment & Harvesting: Treat cells with Xanthohumol and harvest as described above.

-

Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with Propidium Iodide.

-

Analysis: Analyze the DNA content of individual cells using a flow cytometer. The resulting histogram allows for the quantification of cells in the G1, S, and G2/M phases, as well as the sub-G1 peak representing apoptotic cells.[1][11]

Conclusion

The available preliminary data strongly support the potent cytotoxic and antiproliferative effects of Xanthohumol against a variety of cancer cell lines. Its ability to induce apoptosis through multiple pathways, arrest the cell cycle, and inhibit key pro-survival signals highlights its potential as a promising candidate for cancer therapy.[4][7][11] The compound's demonstrated selectivity for cancer cells over normal cells further enhances its therapeutic profile.[1][12] Future research, including in vivo studies and clinical trials, is warranted to fully elucidate its efficacy and safety as a chemotherapeutic agent.

References

- 1. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Xanthohumol induces apoptosis in cultured 40-16 human colon cancer cells by activation of the death receptor- and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthohumol induces growth inhibition and apoptosis in ca ski human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthohumol, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthohumol induces different cytotoxicity and apoptotic pathways in malignant and normal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Potential of Xanthohumol C in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthohumol (XN), a prenylated chalcone derived from the hop plant (Humulus lupulus), has garnered significant scientific interest for its diverse pharmacological activities. Its derivative, Xanthohumol C (XNC), is emerging as a potent bioactive compound with significant neuroprotective potential. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of Xanthohumol and its analogues in preclinical cellular models. The primary mechanisms involve robust antioxidant and anti-inflammatory activities, largely mediated through the activation of the Nrf2 signaling pathway and inhibition of NF-κB, as well as modulation of apoptotic pathways and mitochondrial function. This guide consolidates key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways to support further research and development in the field of neurotherapeutics.

Core Mechanisms of Neuroprotection

Xanthohumol and its derivatives exert neuroprotective effects through a multi-targeted approach, addressing key pathological drivers of neurodegeneration such as oxidative stress, inflammation, and apoptosis.

2.1 Antioxidant and Cytoprotective Effects via Nrf2 Activation

A primary mechanism underlying Xanthohumol's neuroprotective capacity is its ability to mitigate oxidative stress.[1] This is achieved both by direct scavenging of reactive oxygen species (ROS) and, more significantly, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

-

Nrf2-ARE Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Xanthohumol, likely due to its α,β-unsaturated ketone structure, promotes the dissociation of Nrf2 from Keap1.[2][4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[5]

-

Upregulation of Phase II Enzymes: Nrf2 activation leads to the enhanced expression of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione (GSH) synthesis system.[4][5] This fortified endogenous antioxidant defense system enhances neuronal resilience to oxidative insults from toxins like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[3]

2.2 Anti-Inflammatory Activity

Neuroinflammation, often mediated by activated microglia, is a critical component of neurodegenerative disease progression. Xanthohumol has demonstrated potent anti-inflammatory effects in cellular models.

-

Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 line), Xanthohumol significantly inhibits the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[5][6]

-

Modulation of NF-κB Signaling: The anti-inflammatory action is closely linked to the inhibition of the NF-κB signaling pathway, a master regulator of the inflammatory response.[5] The Nrf2-mediated induction of HO-1 also contributes to these anti-inflammatory effects.[5]

2.3 Modulation of Apoptotic Pathways

Xanthohumol protects neuronal cells by directly intervening in apoptosis (programmed cell death) signaling cascades.

-

Bax/Bcl-2 Ratio: It favorably modulates the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, reducing the Bax/Bcl-2 ratio to prevent the initiation of the intrinsic apoptotic pathway.[7][8]

-

Caspase Inhibition: Xanthohumol treatment leads to a dose-dependent reduction in the activity of executioner caspases, such as cleaved caspase-3 and cleaved PARP, which are critical downstream effectors of apoptosis.[3][7][9]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative findings from various cellular studies. It is important to note that much of the existing data pertains to Xanthohumol (XN), the parent compound of XNC.

Table 1: Cytotoxicity and Protective Concentrations of Xanthohumol (XN)

| Cell Line | Compound | Effect | Concentration(s) | Result | Reference(s) |

|---|---|---|---|---|---|

| PC12 | XN | Cytotoxicity | > 2 µM | Significant decrease in cell viability | [10][11] |

| PC12 | XN | Neuroprotection | 0.1 - 1.0 µM | Protective against H₂O₂ and 6-OHDA induced damage | [2][3] |

| SH-SY5Y | XN | Cytotoxicity (IC50) | ~12 µM (at 72h) | 50% inhibition of cell proliferation | [7][12] |

| SH-SY5Y | XN | No Cytotoxicity | 5 - 10 µM (at 24h) | No significant change in cell viability | [10] |

| C6 Glioma | XN | Cytotoxicity | 15 µM | Cell viability reduced to ~66% | [10] |

| BV2 Microglia | XN | Anti-inflammatory | 2.5 - 10 µM | Dose-dependent inhibition of NO production |[5] |

Table 2: Effects of Xanthohumol (XN) on Key Biomarkers in Cellular Models

| Cell Line | Stressor | XN Conc. | Biomarker | Quantitative Change | Reference(s) |

|---|---|---|---|---|---|

| PC12 | H₂O₂ / 6-OHDA | 0.1 - 0.5 µM | Caspase-3 Activity | Significant, dose-dependent reduction | [3] |

| PC12 | H₂O₂ / 6-OHDA | 0.5 µM | ROS Levels | Significant reduction in DCFH-DA fluorescence | [3] |

| SH-SY5Y | N/A | 5 - 20 µM | Cleaved Caspase-3 | Dose-dependent increase (pro-apoptotic in cancer) | [8] |

| SH-SY5Y | N/A | 5 - 20 µM | Bcl-2 | Dose-dependent decrease (pro-apoptotic in cancer) | [8] |

| BV2 Microglia | LPS | 10 µM | NO Production | Inhibited by ~70-80% | [5] |

| BV2 Microglia | LPS | 10 µM | TNF-α / IL-1β | Significantly inhibited production | [5] |

| C6 Glioma | N/A | 10 µM | Adenosine A₁ Receptor | ~69% increase in membrane levels |[10][11] |

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental processes, adhering to the specified design constraints.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the neuroprotective potential of this compound in cellular models.

5.1 Cell Culture and Induction of Neurotoxicity

-

Cell Lines: Rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells are common models. PC12 cells can be differentiated into a neuron-like phenotype with Nerve Growth Factor (NGF).

-

Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Induction of Injury: To model neurodegeneration, cells are pre-treated with this compound for a specified period (e.g., 6-24 hours) before being exposed to a neurotoxin.

5.2 Cell Viability (MTT) Assay

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound, followed by the neurotoxic insult as described above.

-

Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Remove the MTT solution and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

5.3 Intracellular ROS Measurement (DCFH-DA Assay)

-

Plate cells in a black, clear-bottom 96-well plate and treat as described in 5.1.

-

Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in fresh serum-free medium to each well.

-

Incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

5.4 Western Blot Analysis for Protein Expression

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Visualize protein bands using an Enhanced Chemiluminescence (ECL) detection system and quantify band density using image analysis software.

Conclusion and Future Directions

The evidence from cellular models strongly supports the neuroprotective potential of Xanthohumol and its analogues like this compound. The multifaceted mechanism of action, centered on the activation of the Nrf2 antioxidant pathway and suppression of key inflammatory and apoptotic signals, makes it a compelling candidate for further therapeutic development.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head studies of this compound against its parent compound, Xanthohumol, to delineate differences in potency and specific molecular interactions.

-

In Vivo Efficacy: Translating these promising in vitro findings into animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to assess bioavailability, blood-brain barrier penetration, and therapeutic efficacy.

-

Target Deconvolution: Utilizing advanced proteomics and transcriptomics to identify the full spectrum of molecular targets and pathways modulated by this compound in neuronal cells.

This technical guide provides a foundational understanding for scientists and researchers aiming to explore and harness the neuroprotective properties of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. prostatecancertopics.com [prostatecancertopics.com]

- 4. Xanthohumol, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Xanthohumol, a Bioactive Natural Compound from Hops, on Adenosine Pathway in Rat C6 Glioma and Human SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Antimicrobial Spectrum of Xanthohumol C Against Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial spectrum of Xanthohumol C, a prenylated chalcone found in hops (Humulus lupulus). Due to the limited availability of extensive research specifically on this compound, this guide presents its activity in the context of the more widely studied parent compound, Xanthohumol. The data and protocols herein are compiled to serve as a valuable resource for furthering research and development in the field of novel antimicrobial agents.

Introduction to Xanthohumol and this compound

Xanthohumol (XN) is the principal prenylated flavonoid found in the female inflorescences of the hop plant. It is renowned for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound (XNC) is a minor hop compound, structurally related to Xanthohumol. While research into the bioactivity of Xanthohumol is extensive, the antimicrobial properties of this compound are less characterized.

Available research indicates that while this compound does exhibit antimicrobial properties, it is generally less potent than Xanthohumol against a range of bacteria and yeasts.[1] The antimicrobial efficacy of these compounds is influenced by factors such as pH, with studies on Bacillus subtilis showing a significant pH-dependent minimal inhibitory concentration for both Xanthohumol and this compound.[1]

Quantitative Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial activity of Xanthohumol and this compound against various pathogenic bacteria. The data for Xanthohumol is provided as a comprehensive baseline for comparison.

Antimicrobial Spectrum of Xanthohumol (XN)

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | MSSA & MRSA | <4.0 | 1.0 - 15.0 | [2] |

| Staphylococcus aureus | (Acne-associated) | 1 - 3 | - | [2] |

| Staphylococcus epidermidis | MSSA & MRSA | <4.0 | 1.0 - 15.0 | [2] |

| Staphylococcus pyogenes | (Acne-associated) | 1 - 3 | - | [2] |

| Streptococcus mutans | ATCC 25175 | 12.5 | - | [3] |

| Bacillus subtilis | - | pH-dependent | - | [1] |

| Clostridium difficile | Clinical Isolates | 32 - 107 | 40 - 107 | [2] |

| Clostridium perfringens | - | 15 - 107 | 15 - 107 | [4] |

| Bacteroides fragilis | - | 15 - 107 | 15 - 107 | [4] |

| Gram-Negative Bacteria | ||||

| Escherichia coli | - | >100 | - | [5] |

Antimicrobial Spectrum of this compound (XNC)

Research directly quantifying the antimicrobial spectrum of this compound is limited. The primary available data indicates a pH-dependent activity against Bacillus subtilis.

| Bacterial Species | Strain | pH | MIC | Reference |

| Bacillus subtilis | - | 5 | Lowest | [1] |

| Bacillus subtilis | - | 7 | Highest | [1] |

It has been noted that this compound is less effective than both a Xanthohumol-enriched hop extract and pure Xanthohumol against all studied bacteria and yeasts.[1]

Experimental Protocols

The determination of the antimicrobial activity of Xanthohumol and its derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

-

Colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Xanthohumol or this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared bacterial suspension.

-

Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC Wells:

-

Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells that show no visible growth.

-

The aliquot is plated onto an appropriate agar medium.

-

-

Incubation:

-

The agar plates are incubated at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

-

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action for Xanthohumol and Related Compounds

Caption: Proposed mechanism targeting the bacterial cell membrane.

Potential Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of this compound have not been extensively studied. However, research on Xanthohumol and other hop-derived compounds suggests several potential modes of action.

-

Cell Membrane Disruption: A primary proposed mechanism is the disruption of the bacterial cell membrane's integrity.[6] This can lead to the leakage of essential ions and metabolites, ultimately resulting in cell death.

-

Inhibition of Quorum Sensing: Xanthohumol has been shown to interfere with quorum sensing, a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[7]

-

Metabolic Interference: Hop compounds may interfere with key metabolic processes within the bacterial cell, such as fatty acid metabolism.[6]

Conclusion and Future Directions

This compound demonstrates antimicrobial activity, although current evidence suggests it is less potent than its precursor, Xanthohumol. Its effectiveness, like that of Xanthohumol, is influenced by environmental factors such as pH. The primary mechanism of action for related compounds is believed to be the disruption of the bacterial cell membrane.

Further research is warranted to fully elucidate the antimicrobial spectrum of this compound. Future studies should focus on:

-

Comprehensive MIC and MBC testing against a broad panel of clinically relevant pathogenic bacteria, including multidrug-resistant strains.

-

Investigating the precise molecular mechanisms of action and identifying specific bacterial targets.

-

Exploring potential synergistic effects with conventional antibiotics to enhance their efficacy and combat antibiotic resistance.

A deeper understanding of the antimicrobial properties of this compound will be crucial in evaluating its potential as a lead compound for the development of novel antibacterial therapies.

References

- 1. Oral intake of xanthohumol attenuates lipoteichoic acid-induced inflammatory response in human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a minor bioactive hop compound: Production, purification strategies and antimicrobial test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strong antimicrobial activity of xanthohumol and other derivatives from hops (Humulus lupulus L.) on gut anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Xanthohumol and Its Selected Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Preliminary Technical Guide to the Mechanism of Action of Xanthohumol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol C (XNC) is a prenylated chalcone found in hops (Humulus lupulus L.) that has garnered significant interest for its potential therapeutic properties. As a derivative of Xanthohumol (XN), the most abundant prenylated flavonoid in hops, XNC shares a similar chemical scaffold but exhibits unique biological activities. Preliminary studies suggest that XNC possesses potent antiproliferative, cytotoxic, neuroprotective, and antioxidant effects, in some cases exceeding the bioactivity of its more studied precursor, Xanthohumol.[1][2] This technical guide provides a summary of the preliminary studies on the mechanism of action of this compound, with a focus on its anti-cancer properties. It aims to serve as a resource for researchers and professionals in drug development by detailing its molecular targets and signaling pathways, presenting quantitative data, and outlining key experimental methodologies.

Core Mechanisms of Action

Preliminary research, primarily in the context of cancer cell lines, indicates that this compound exerts its biological effects through a multi-faceted approach, influencing several key cellular processes. While much of the mechanistic understanding is derived from studies on the parent compound, Xanthohumol (XN), emerging research is beginning to delineate the specific actions of XNC.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant dose-dependent antiproliferative and cytotoxic effects in various cancer cell lines.[2] Notably, in human breast cancer cells (MCF-7), XNC exhibited stronger cell growth inhibition compared to Xanthohumol (XN).[2] The proposed mechanisms underlying these effects include the induction of endoplasmic reticulum (ER) stress and interference with cell-cell adhesion processes.[2]

Induction of Apoptosis

A key mechanism through which Xanthohumol and its derivatives, including XNC, are believed to exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated through the activation of intrinsic and extrinsic pathways. Studies on Xanthohumol have shown that it can induce apoptosis by:

-

Increasing Reactive Oxygen Species (ROS): Xanthohumol treatment can lead to an increase in intracellular ROS levels, which in turn can trigger the mitochondrial apoptotic pathway.[3][4][5]

-

Activating Caspase Cascade: It has been shown to activate key executioner caspases, such as caspase-3, -8, and -9, and lead to the cleavage of poly(ADP-ribose) polymerase (PARP).[6][7][8]

-

Modulating Bcl-2 Family Proteins: Xanthohumol can downregulate anti-apoptotic proteins like Bcl-2 and survivin.[6][9]

While direct studies on XNC's role in apoptosis are still emerging, its structural similarity to XN suggests it may operate through similar pathways.

Anti-inflammatory and Antioxidant Activity

Xanthohumol is a potent antioxidant, capable of scavenging free radicals and upregulating cellular antioxidant defenses through the activation of the Nrf2 pathway.[10][11][12] It also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways like NF-κB.[1][13] Given that chronic inflammation and oxidative stress are key drivers of carcinogenesis, these properties are central to the potential chemopreventive effects of Xanthohumol and its derivatives. This compound is also recognized for its antioxidant properties.[1]

Signaling Pathways Modulated by Xanthohumol and its Derivatives

The biological effects of Xanthohumol and this compound are orchestrated through the modulation of several critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Xanthohumol has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα, and by directly inhibiting the IκB kinase (IKK) complex.[13][14][15] This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Xanthohumol has been shown to induce apoptosis in glioblastoma cells by activating the ERK1/2 and p38 MAPK pathways, which is linked to an increase in reactive oxygen species (ROS).[3] In contrast, in melanoma cells, Xanthohumol was found to inhibit JNK phosphorylation while slightly inducing p38 phosphorylation.[16] In nasopharyngeal carcinoma cells, Xanthohumol was found to induce apoptosis via the JNK pathway.[17]

Caption: Modulation of MAPK signaling pathways by this compound leading to apoptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a key role in cellular defense against oxidative stress. Xanthohumol is a known activator of the Nrf2 pathway.[11][12][18] It is proposed that Xanthohumol interacts with Keap1, a negative regulator of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant response element (ARE)-dependent genes.[13] This mechanism is crucial for the antioxidant and chemopreventive properties of Xanthohumol and likely extends to this compound.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data for Xanthohumol (XN) and this compound (XNC) from preliminary studies. This data provides a comparative look at their potency in various cancer cell lines.

Table 1: IC50 Values of Xanthohumol (XN) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | - | Dose-dependent decrease in proliferation (0.1–100 µM) | [19] |

| HCT-15 | Colon Cancer | 24 | 3.6 | [20] |

| PC-3 | Prostate Cancer | - | 20-40 | [5][6][8] |

| DU145 | Prostate Cancer | - | 20-40 | [5][8] |

| LNCaP | Prostate Cancer | - | 20-40 | [5][8] |

| A-172 | Glioblastoma | 72 | 12.3 ± 6.4 | [21] |

| 5637 | Urinary Bladder Carcinoma | 72 | 12.3 ± 6.4 | [21] |

| A-431 | Epidermoid Carcinoma | 72 | 15.4 ± 7.9 | [21] |

| SK-MEL-3 | Melanoma | 72 | 15.4 ± 7.9 | [21] |

| UM-SCC-17A | Head and Neck Squamous Carcinoma | 72 | 32.3 ± 9.8 | [21] |

| MCC-13 | Merkel Cell Carcinoma | 72 | 23.4 ± 6.3 | [21] |

| B16F10 | Melanoma | - | 18.5 ± 1.5 | [22] |

| CLBL-1 | Canine B-cell lymphoma | 48 | 0.5 - 8 | [9] |

| CLB70 | Canine B-cell leukemia | 48 | 0.5 - 8 | [9] |

| GL-1 | Canine B-cell leukemia | 48 | 0.5 - 8 | [9] |

Table 2: Comparative Antiproliferative Effects of this compound (XNC) and Xanthohumol (XN)

| Compound | Cell Line | Effect | Reference |

| This compound | MCF-7 (Breast Cancer) | Significantly increased cell growth inhibition compared to XN | [2] |

| This compound | Canine Leukemia/Lymphoma | Less effective than XN | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preliminary studies of Xanthohumol and its derivatives.

Cell Viability and Proliferation Assays (MTS/MTT Assay)

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Workflow for assessing cell viability using MTS/MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

-

Protocol Outline:

-

Treat cells with this compound and prepare cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

The preliminary studies on this compound, largely informed by the extensive research on its parent compound Xanthohumol, highlight its potential as a promising therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis and inhibit proliferation through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2 provides a strong rationale for further investigation.

However, research specifically focused on this compound is still in its early stages. To fully elucidate its mechanism of action and therapeutic potential, future studies should aim to:

-

Conduct comprehensive in vitro studies across a wider range of cancer types to determine its efficacy and specific molecular targets.

-

Perform direct comparative studies with Xanthohumol to identify unique mechanisms and potential advantages of this compound.

-

Investigate its in vivo efficacy and safety in preclinical animal models.

-

Explore its pharmacokinetic and pharmacodynamic properties to understand its bioavailability and metabolism.

A deeper understanding of the distinct molecular mechanisms of this compound will be critical for its potential translation into a clinical setting and for the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Analyzing bioactive effects of the minor hop compound this compound on human breast cancer cells using quantitative proteomics | PLOS One [journals.plos.org]

- 3. Xanthohumol induces apoptosis in human malignant glioblastoma cells by increasing reactive oxygen species and activating MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthohumol Induces ROS through NADPH Oxidase, Causes Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth inhibitory and apoptosis-inducing effects of xanthohumol, a prenylated chalone present in hops, in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of Action and Therapeutic Potential of Xanthohumol in Prevention of Selected Neurodegenerative Diseases [mdpi.com]

- 11. prostatecancertopics.com [prostatecancertopics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. mdpi.com [mdpi.com]

- 17. Xanthohumol targets the JNK1/2 signaling pathway in apoptosis of human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Xanthohumol, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Semi-synthesis of Xanthohumol C from Xanthohumol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the semi-synthesis of Xanthohumol C, a bioactive prenylchalcone, from its precursor Xanthohumol. Two effective methods are presented: an oxidative cyclization using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and another employing (diacetoxyiodo)benzene in the presence of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO).[1] Additionally, a comprehensive protocol for the purification of this compound to high purity (>99%) using countercurrent chromatography is outlined.[2][3][4] This guide is intended to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development in the efficient and reproducible production of this compound for further investigation of its biological activities.

Introduction

Xanthohumol, the principal prenylated chalcone found in the hop plant (Humulus lupulus), has garnered significant interest for its diverse pharmacological properties. Its derivative, this compound, has also demonstrated notable biological effects, including antiproliferative and cytotoxic activities, making it a compound of interest for cancer research.[5] However, the low natural abundance of this compound necessitates efficient synthetic or semi-synthetic production methods. This application note details two proven semi-synthetic routes from the more readily available Xanthohumol, providing researchers with the necessary protocols to obtain high-purity this compound for their studies.

Data Presentation

The following tables summarize the quantitative data associated with the semi-synthesis and purification of this compound.

Table 1: Summary of Semi-synthesis Methods for this compound

| Method | Key Reagents | Reported Yield | Purity Achieved (after purification) | Reference |

| Oxidative Cyclization with DDQ | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 55% | >99% | [1] |

| Oxidative Cyclization with TEMPO | (diacetoxyiodo)benzene, TEMPO | Not specified | >95% | [1][2] |

Table 2: Purification of this compound by Countercurrent Chromatography (CCC)

| Parameter | Value | Reference |

| Solvent System | n-hexane/ethyl acetate/methanol/water (7:3:6:4 v/v/v/v) | [1] |

| Final Purity | >99% (by HPLC) | [2][3][4] |

Experimental Protocols

Protocol 1: Semi-synthesis of this compound using DDQ

This protocol describes the oxidative cyclization of Xanthohumol to this compound using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1]

Materials:

-

Xanthohumol

-